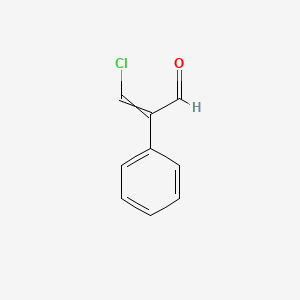
3-Chloro-2-phenylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-phenylprop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a chlorine atom at the third position and a phenyl group at the second position of the prop-2-enal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenylprop-2-enal typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Cinnamaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloro-2-phenylpropanoic acid.
Reduction: Reduction of the aldehyde group can yield 3-chloro-2-phenylpropan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 3-Chloro-2-phenylpropanoic acid
Reduction: 3-Chloro-2-phenylpropan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Chloro-2-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-phenylprop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: 3-Phenylprop-2-enal, the parent compound, lacks the chlorine atom.
3-Phenylpropanoic acid: The fully oxidized form of cinnamaldehyde.
3-Phenylpropan-1-ol: The reduced form of cinnamaldehyde.
Uniqueness
3-Chloro-2-phenylprop-2-enal is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H7ClO |
|---|---|
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
3-chloro-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7ClO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
HPOQPDKXPYLQIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
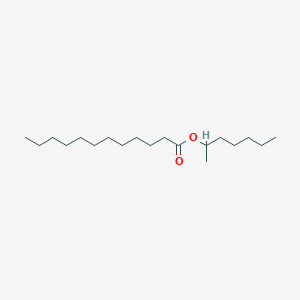
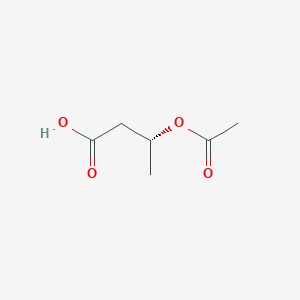
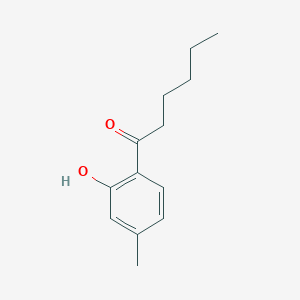

![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
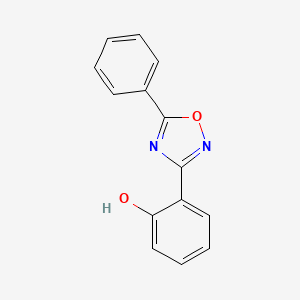
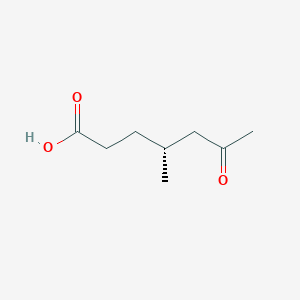
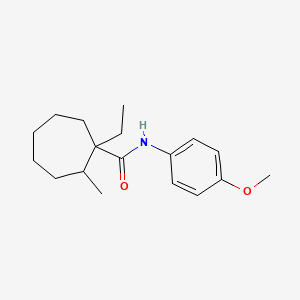
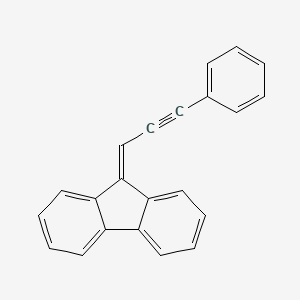
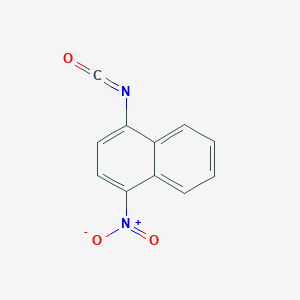
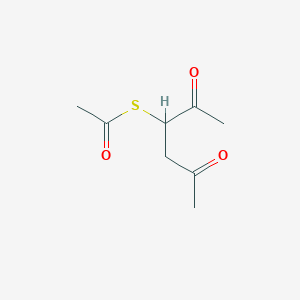
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
